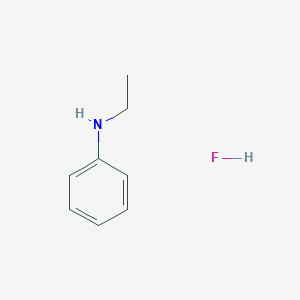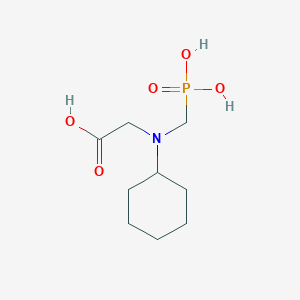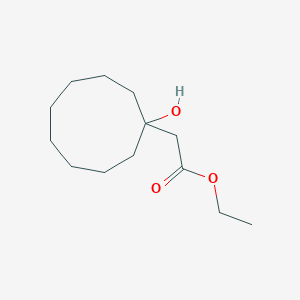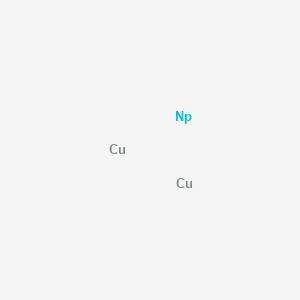
Copper;neptunium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;neptunium is a compound that combines copper and neptunium, an actinide element. Neptunium, with the atomic number 93, is a radioactive metal that is part of the actinide series. It was the first transuranium element to be discovered and is named after the planet Neptune. Copper, on the other hand, is a well-known transition metal with a wide range of applications due to its excellent electrical and thermal conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;neptunium compounds typically involves the reduction of neptunium oxides or halides in the presence of copper. One common method is the reduction of neptunium dioxide (NpO₂) with hydrogen fluoride (HF) and hydrogen gas (H₂) to form neptunium trifluoride (NpF₃), which can then be reacted with copper to form the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is generally carried out in specialized facilities due to the radioactive nature of neptunium. The process involves handling and processing neptunium in controlled environments to ensure safety and prevent contamination. The production methods are similar to those used for other actinide compounds, involving high-temperature reactions and the use of reducing agents.
Análisis De Reacciones Químicas
Types of Reactions
Copper;neptunium compounds undergo various types of chemical reactions, including:
Oxidation and Reduction: Neptunium can exist in multiple oxidation states, ranging from +3 to +7.
Substitution Reactions: These reactions involve the replacement of one ligand in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen fluoride, hydrogen gas, and various reducing agents. The reactions are typically carried out at high temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reduction of neptunium dioxide with hydrogen fluoride and hydrogen gas produces neptunium trifluoride, which can then react with copper to form this compound compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of copper;neptunium compounds involves the interaction of neptunium with various molecular targets. Neptunium can form complexes with different ligands, affecting its chemical behavior and reactivity. The pathways involved in these interactions depend on the specific oxidation state of neptunium and the nature of the ligands present .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to copper;neptunium include other actinide-copper compounds, such as uranium-copper and plutonium-copper compounds. These compounds share some chemical properties due to the presence of actinide elements, but each has unique characteristics based on the specific actinide involved .
Uniqueness
This compound compounds are unique due to the specific properties of neptunium, such as its multiple oxidation states and radioactive nature. These properties make this compound compounds particularly interesting for nuclear research and material science applications .
Propiedades
Número CAS |
108673-70-7 |
|---|---|
Fórmula molecular |
Cu2Np |
Peso molecular |
364.14 g/mol |
Nombre IUPAC |
copper;neptunium |
InChI |
InChI=1S/2Cu.Np |
Clave InChI |
ZFPAXJYLWWZBCP-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



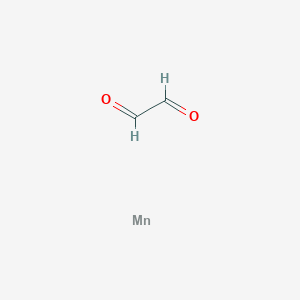
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)



![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
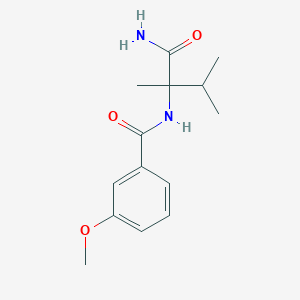
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

